

In-Vitro Characterization of JSF-2827: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

JSF-2827 is a novel benzothiophene compound demonstrating promising antibacterial activity, particularly against drug-resistant strains of Enterococcus faecium. This document provides a comprehensive overview of the in-vitro characterization of **JSF-2827**, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows. The information presented herein is intended to provide researchers and drug development professionals with a thorough understanding of the preclinical profile of this compound.

Quantitative In-Vitro Data Summary

The in-vitro activity of **JSF-2827** was evaluated to determine its antibacterial potency and selectivity. The following tables summarize the key quantitative findings from these assessments.

Table 1: Antibacterial Activity of JSF-2827 against Enterococcus faecium



Strain	Description	JSF-2827 MIC (µg/mL)
E. faecium ATCC 19434	Wild-Type	0.5
E. faecium VRE 1	Vancomycin-Resistant	1
E. faecium VRE 2	Vancomycin-Resistant	0.5
E. faecium Daptomycin-R	Daptomycin-Resistant	1

MIC: Minimum Inhibitory Concentration

Table 2: Selectivity Panel against other Bacterial Species

Organism	Strain	JSF-2827 MIC (μg/mL)
Staphylococcus aureus	ATCC 29213	> 64
Streptococcus pneumoniae	ATCC 49619	> 64
Escherichia coli	ATCC 25922	> 64
Pseudomonas aeruginosa	ATCC 27853	> 64

Table 3: In-Vitro Cytotoxicity

Cell Line	Description	CC50 (µM)
HepG2	Human Liver Carcinoma	> 50
HEK293	Human Embryonic Kidney	> 50

CC50: 50% Cytotoxic Concentration

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of **JSF-2827** was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.



- Bacterial Strain Preparation: Bacterial strains were grown overnight on appropriate agar plates. Colonies were then used to inoculate Mueller-Hinton Broth (MHB). The bacterial suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard.
- Compound Preparation: JSF-2827 was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A serial two-fold dilution series was prepared in MHB in a 96-well microtiter plate.
- Inoculation and Incubation: The standardized bacterial suspension was further diluted and added to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC was defined as the lowest concentration of JSF-2827 that completely inhibited visible bacterial growth.

Cytotoxicity Assay

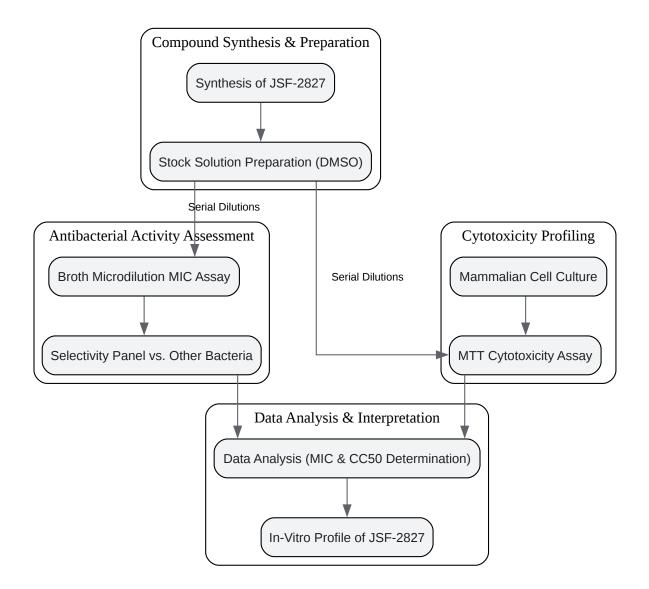
The potential cytotoxic effects of **JSF-2827** were assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Culture: Human cell lines (HepG2 and HEK293) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
- Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight.
 The following day, the media was replaced with fresh media containing serial dilutions of JSF-2827.
- MTT Assay: After a 48-hour incubation period with the compound, MTT reagent was added to each well and incubated for an additional 4 hours. The resulting formazan crystals were dissolved in DMSO.
- Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) was calculated by fitting the dose-response data to a sigmoidal curve.

Visualizations: Pathways and Workflows



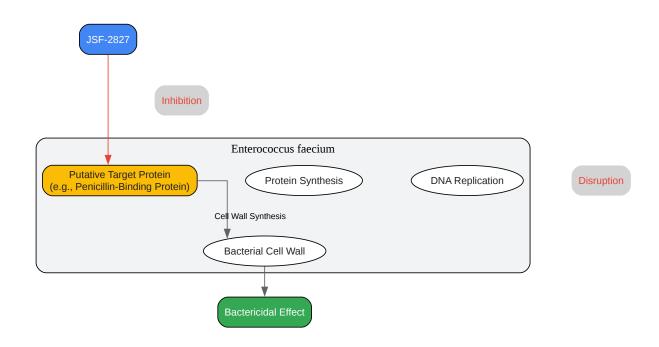
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for the in-vitro characterization of **JSF-2827**.



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Figure 1: General experimental workflow for the in-vitro characterization of JSF-2827.





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Figure 2: A proposed mechanism of action for **JSF-2827** targeting bacterial cell wall synthesis.

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